![molecular formula C10H17ClF3N B2852455 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride CAS No. 2445792-54-9](/img/structure/B2852455.png)
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2567504-11-2 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 2-(1-(trifluoromethyl)cyclopropyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 233-234 degrees Celsius .Scientific Research Applications
Hepatotoxicity of Hydrochlorofluorocarbons
Research on hydrochlorofluorocarbons (HCFCs), which share a chemical affinity with fluorochemicals through the presence of trifluoromethyl groups, has identified potential hepatotoxic effects. A study investigated an outbreak of liver disease among workers exposed to HCFCs, indicating that these compounds, like 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride, could be hepatotoxic due to the formation of reactive trifluoroacetyl halide intermediates. This highlights the importance of understanding the metabolic and toxicological profiles of fluorochemicals in occupational health research (Hoet et al., 1997).
Drug Metabolism and Pharmacokinetics
The pharmacokinetic profile of drugs, including those containing piperidine structures, is crucial in drug development. A study on phencyclidine, a compound containing a piperidine ring, discussed its disposition after oral and intravenous administration, underscoring the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics in drug research (Cook et al., 1982).
Environmental and Toxicological Concerns
Investigations into the environmental exposure and potential toxicological effects of industrial chemicals, like the study on 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), offer insights into the broader implications of chemical exposure. These studies highlight the need for comprehensive toxicological evaluations to ensure public safety and environmental protection (Silva et al., 2013).
Metabolic Fate of Novel Compounds
Understanding the metabolic fate of novel compounds, including those used in HIV treatment or as cannabinoid receptor antagonists, is essential in drug development. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, and CP-945,598, a cannabinoid receptor antagonist, provide valuable information on their metabolic pathways, highlighting the role of cytochrome P450 enzymes in drug metabolism (Balani et al., 1995), (Miao et al., 2012).
Future Directions
properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8;/h8,14H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVRNJSMAQVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CCC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2852372.png)
![(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2852375.png)
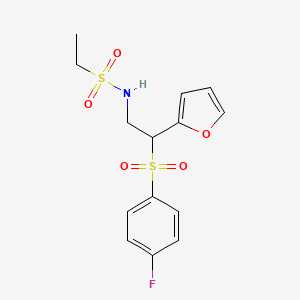
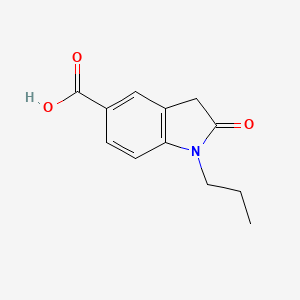
![2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2852380.png)
![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)
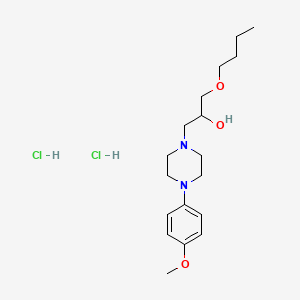
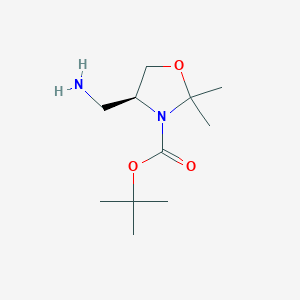
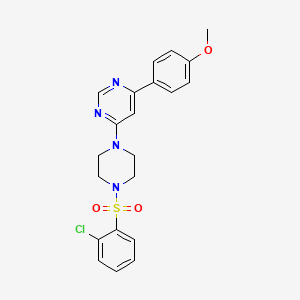
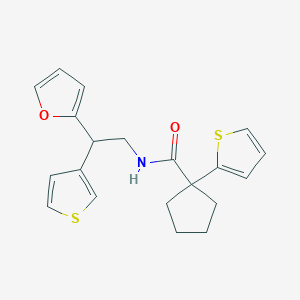
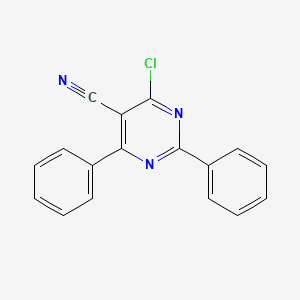
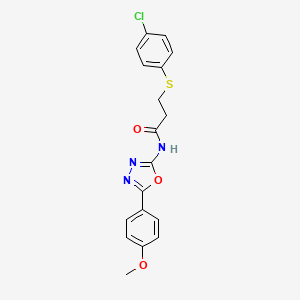
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)